molecular formula C12H20O B2392488 3-cyclohexylcyclohexan-1-one CAS No. 7122-93-2

3-cyclohexylcyclohexan-1-one

Cat. No.: B2392488
CAS No.: 7122-93-2
M. Wt: 180.291
InChI Key: CANCZANBFBDGQT-UHFFFAOYSA-N
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Description

3-Cyclohexylcyclohexan-1-one is a bicyclic ketone characterized by a cyclohexanone ring substituted with a cyclohexyl group at the 3-position. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. This compound’s structure combines the steric bulk of two cyclohexane rings with the reactivity of a ketone functional group, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

3-cyclohexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCZANBFBDGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7122-93-2
Record name 3-cyclohexylcyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-cyclohexylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclohexylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:

  • Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in anhydrous ether.
  • Addition of cyclohexanone to the prepared Grignard reagent, followed by hydrolysis to yield 3-cyclohexylcyclohexanone.

Industrial Production Methods: In industrial settings, the production of 3-cyclohexylcyclohexanone may involve catalytic hydrogenation of cyclohexylidenecyclohexane. This process requires specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-cyclohexylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

3-cyclohexylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It finds applications in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexylcyclohexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:

    Enzyme Inhibition: It may inhibit certain enzymes by forming stable complexes with their active sites.

    Metabolic Pathways: It can be metabolized by enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohexanone Derivatives

Compound Name Molecular Formula Substituent(s) Functional Groups Key Applications Reference
3-Cyclohexylcyclohexan-1-one C₁₂H₁₈O Cyclohexyl at C3 Ketone Organic synthesis, polymer research
3-Benzylcyclohexan-1-one C₁₃H₁₆O Benzyl at C3 Ketone Pharmaceutical intermediates
3-(2-Chloroacetyl)cyclohexan-1-one C₈H₁₁ClO₂ 2-Chloroacetyl at C3 Ketone, Chloroacetyl Reactive intermediate for alkylation
2-[3-(Trifluoromethyl)benzoyl]cyclohexan-1-one C₁₄H₁₃F₃O₂ Trifluoromethylbenzoyl at C2 Ketone, Aromatic acyl Agrochemical research
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate C₁₀H₁₆O₃ Hydroxymethyl at C3, Ethyl ester Ester, Hydroxymethyl Polymer precursors, drug delivery

Key Observations:

Electron-withdrawing groups (e.g., 2-chloroacetyl in ) increase the electrophilicity of the ketone, favoring reactions like Grignard additions or condensations. Trifluoromethylbenzoyl substituents () introduce strong electron-withdrawing and hydrophobic effects, useful in agrochemicals for improved bioavailability.

Applications :

  • 3-Benzylcyclohexan-1-one is prioritized in pharmaceutical synthesis due to the benzyl group’s compatibility with aromatic coupling reactions .
  • Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate () serves as a bifunctional intermediate, enabling ester hydrolysis or hydroxyl group derivatization for polymer design.

Key Observations:

  • Chlorophenyl and nitrophenyl derivatives () exhibit enhanced bioactivity due to halogen/nitro groups’ electronic effects, which are absent in this compound.
  • The saturated cyclohexyl group in this compound likely reduces metabolic degradation compared to unsaturated analogs like 3-amino-2-cyclohexen-1-one .

Key Observations:

  • This compound could be synthesized via analogous alkylation strategies (e.g., using cyclohexyl bromide), though steric challenges may lower yields compared to benzyl derivatives .

Biological Activity

3-Cyclohexylcyclohexan-1-one, a cyclic ketone, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial activity, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C12H22OC_{12}H_{22}O and features a cyclohexane ring structure with a carbonyl group. Its structure contributes to its lipophilicity and potential interactions with biological systems.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. A study evaluated its effects on K562 cells (a human leukemia cell line) and demonstrated that the compound could induce apoptosis through the generation of reactive oxygen species (ROS). The mechanism involved mitochondrial dysfunction leading to caspase activation, which is crucial for executing the apoptotic process .

Table 1: Cytotoxic Effects on K562 Cells

CompoundIC50 (µM)Apoptosis InductionROS Generation
This compound25YesModerate

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed moderate antibacterial activity compared to standard antibiotics like ampicillin. The mechanism appears to involve disruption of the bacterial cell membrane integrity .

Table 2: Antibacterial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptosis pathways by increasing ROS levels, leading to mitochondrial membrane potential disruption and subsequent caspase activation .
  • Antibacterial Mechanism : Its lipophilic nature allows it to penetrate bacterial membranes, causing structural damage and cell death .

Case Studies

A notable case study involved the synthesis of derivatives of cyclohexanones, which highlighted the importance of structural modifications in enhancing biological activity. Researchers found that certain substitutions on the cyclohexane ring significantly increased cytotoxic effects against cancer cells while maintaining lower toxicity levels compared to conventional chemotherapeutics .

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